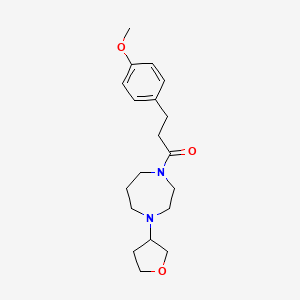
3-(4-Methoxyphenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxyphenyl)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity in recent years. It is a psychoactive substance that is similar in structure to other cathinones such as methcathinone and mephedrone. MDPV is known for its stimulant effects and has been linked to a number of adverse health effects.
Aplicaciones Científicas De Investigación
Transformation in Heterocyclic Synthesis
Research highlights the transformation of tetrahydro-pyrrolobenzodiazepines in a three-component reaction involving methyl propiolate and indole, leading to substituted pyrroles. This transformation showcases the versatility of similar compounds in synthesizing complex heterocyclic structures, which could be pivotal in pharmaceutical and material science applications (Voskressensky et al., 2014).
Mechanistic Insights and Stereochemistry
Another study delved into the mechanism and stereochemistry of forming β-lactam derivatives from 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines. Understanding the stereochemical outcomes and mechanisms underpinning such transformations can inform the design of new compounds with desired biological activities (Hong‐zhong Wang et al., 2001).
Catalytic Oxidative Cyclization
The catalytic oxidative carbonylation of prop-2-ynyl alpha-ketoesters and amides to yield tetrahydrofuran and related derivatives demonstrates the application of similar compounds in synthesizing bioactive molecules. These methodologies offer pathways to diversify heterocyclic compound libraries for drug discovery (Bacchi et al., 2005).
Antiproliferative Activity
Research into the antiproliferative activity of certain derivatives against human cancer cell lines underpins the potential therapeutic applications of similar compounds. The ability to induce cytotoxicity selectively in cancer cells highlights their promise as leads for anticancer drug development (Liszkiewicz, 2002).
Membrane Modulation in Tumor Cells
Studies on ether lipids similar to the tetrahydrofuran derivatives have explored their effects on tumor cell membrane permeability. Insights into how these compounds modulate membrane dynamics can guide the design of new agents for cancer therapy (Dive et al., 1991).
Synthesis and Crystal Structure Analysis
The synthesis and crystal structure analysis of derivatives provide foundational knowledge for understanding the physical and chemical properties of these compounds. Such insights are crucial for rational drug design and development processes (Rivera et al., 2022).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-18-6-3-16(4-7-18)5-8-19(22)21-11-2-10-20(12-13-21)17-9-14-24-15-17/h3-4,6-7,17H,2,5,8-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVWLWKLGPSNCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Isopropylphenyl)-3-[(phenylsulfonyl)amino]propanoic acid](/img/structure/B2993949.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993950.png)

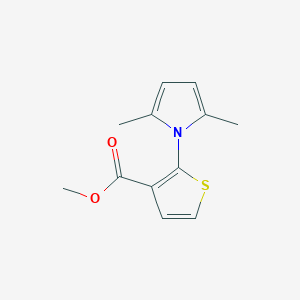
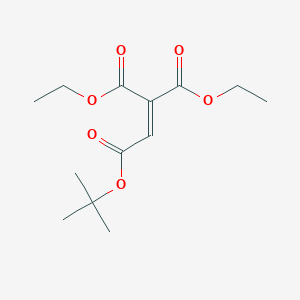
![N-(Cyanomethyl)-N-cyclopentyl-4-[(4-methylpiperazin-1-YL)methyl]benzamide](/img/structure/B2993957.png)
![4-butyl-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2993958.png)
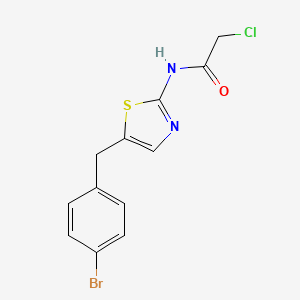
![Methyl 2-[methyl-[4-(methylamino)butanoyl]amino]acetate;hydrochloride](/img/structure/B2993963.png)
![4-[(4-Iodo-2-methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2993964.png)
![5-Methoxy-2-(piperidin-4-yloxy)benzo[d]thiazole hydrochloride](/img/structure/B2993965.png)
![7-bromo-N-(4-chloro-3-(trifluoromethyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2993966.png)
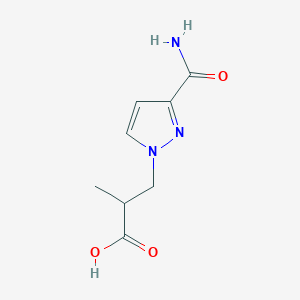
![Methyl 5-chloropyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2993969.png)